N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide
CAS No.: 2034429-21-3
Cat. No.: VC6189515
Molecular Formula: C21H22N2O2S
Molecular Weight: 366.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034429-21-3 |
|---|---|
| Molecular Formula | C21H22N2O2S |
| Molecular Weight | 366.48 |
| IUPAC Name | N-(naphthalen-1-ylmethyl)-4-thiophen-3-yloxypiperidine-1-carboxamide |
| Standard InChI | InChI=1S/C21H22N2O2S/c24-21(22-14-17-6-3-5-16-4-1-2-7-20(16)17)23-11-8-18(9-12-23)25-19-10-13-26-15-19/h1-7,10,13,15,18H,8-9,11-12,14H2,(H,22,24) |
| Standard InChI Key | VLYPGNOINKFQAD-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OC2=CSC=C2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide, reflects its three-dimensional architecture (Figure 1). The piperidine ring serves as the central scaffold, with a thiophen-3-yloxy group at the 4-position and a naphthalen-1-ylmethyl carboxamide at the 1-position. Key structural features include:
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Piperidine core: A six-membered heterocycle contributing to conformational flexibility and hydrogen-bonding capacity.
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Thiophen-3-yloxy moiety: A sulfur-containing aromatic group enhancing lipophilicity and potential π-π stacking interactions.
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Naphthalen-1-ylmethyl carboxamide: A bulky hydrophobic substituent linked via a methylene bridge, likely influencing target binding and metabolic stability .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.48 g/mol |
| CAS Number | 2034429-21-3 |
| SMILES | C1CN(CCC1OC2=CSC=C2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
| cLogP (Predicted) | ~3.5 (moderate lipophilicity) |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The compound’s solubility profile remains uncharacterized, though its cLogP suggests moderate membrane permeability. The naphthalene group contributes to high aromatic surface area, potentially favoring interactions with hydrophobic enzyme pockets .
Synthesis and Structural Optimization
The synthesis of N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide involves multi-step reactions optimized for yield and purity (Scheme 1). A general pathway includes:
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Piperidine functionalization: Introduction of the thiophen-3-yloxy group via nucleophilic substitution or Mitsunobu reaction.
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Carboxamide formation: Coupling of the piperidine amine with naphthalen-1-ylmethyl isocyanate or activated carbonyl derivatives.
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Purification: Chromatographic techniques to isolate the target compound from regioisomers or unreacted intermediates .
Table 2: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Thiophen-3-ol, KCO, DMF, 80°C | Etherification at piperidine C4 |
| 2 | Naphthalen-1-ylmethyl isocyanate, DCM, RT | Carboxamide coupling |
| 3 | Silica gel chromatography, hexane:EtOAc (3:1) | Purification |
Recent SAR studies on analogous piperidine derivatives emphasize the importance of substituent positioning. For example, replacing the benzophenone group with naphthalene reduces cytotoxicity while maintaining potency . Modifications to the piperidine’s methylene bridge (e.g., oxidation to piperidinone) have been explored to enhance metabolic stability .
| Compound | Target | IC (nM) | Citation |
|---|---|---|---|
| VC6189515 (This compound) | Not reported | N/A | |
| CHEMBL2171228 | Ftase | 12.4 | |
| CID 16830498 | σ-1 Receptor | 8.7 |
The thiophen-3-yloxy group may enhance binding to sulfur-recognizing enzyme pockets, as seen in thiophene-containing kinase inhibitors . Conversely, the naphthalene moiety’s bulk could limit blood-brain barrier penetration, restricting central nervous system applications .
Toxicity and Drug Disposition Considerations
Initial toxicity assessments for similar compounds prioritize acute toxicity studies in rodent models. Key findings include:
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Hepatotoxicity: Elevated liver enzymes observed at doses >100 mg/kg in rats, linked to cytochrome P450-mediated metabolite formation .
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Cytotoxicity: Reduced compared to benzophenone-containing analogs, attributed to the naphthalene group’s lower redox activity .
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Metabolic Stability: Moderate microsomal clearance (t = 45 min in human liver microsomes), suggesting susceptibility to oxidative metabolism.
Table 4: Predicted ADME Properties
| Parameter | Value | Method |
|---|---|---|
| Plasma Protein Binding | 89% | QSAR Prediction |
| CYP3A4 Inhibition | Moderate (IC = 5.2 µM) | In silico Screening |
| Bioavailability | 34% (rat) | Pharmacokinetic Model |
Future Directions and Comparative Insights
This compound’s dual hydrophobic-aromatic architecture positions it as a candidate for further SAR exploration. Priorities include:
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Target Identification: High-throughput screening against kinase or GPCR panels.
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Prodrug Development: Masking the carboxamide as an ester to improve solubility.
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Hybrid Analog Synthesis: Incorporating fragments from bioactive molecules (e.g., imidazole or quinoline) .
Comparative analysis with CID 16830498—a piperidine-4-carboxamide with thiophene sulfonyl and naphthalene-thiazole groups—reveals divergent target affinities despite structural similarities . This underscores the piperidine scaffold’s versatility in medicinal chemistry.
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